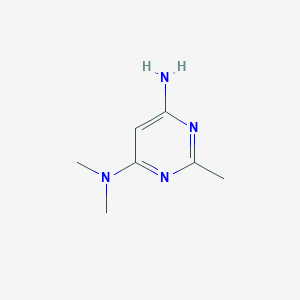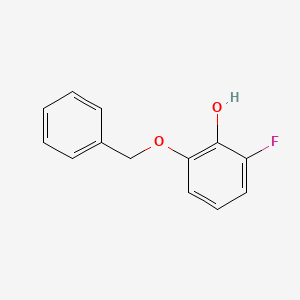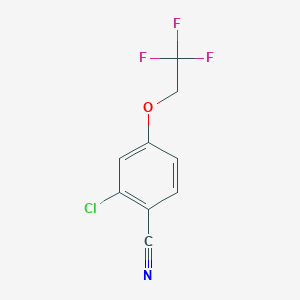
Methyl 2-hydroxy-5-(hydroxymethyl)benzoate
Vue d'ensemble
Description
“Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 183430-63-9 . It has a molecular weight of 182.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 182.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Applications De Recherche Scientifique
Selective Benzoylation in Ribonucleosides Synthesis
The compound plays a role in the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating the synthesis of RNA and DNA-RNA mixtures. This method simplifies the preparation and isolation of nucleic acid sequences, contributing to advancements in genetic engineering and molecular biology (Kempe et al., 1982).
Photophysical Properties for Luminescence Studies
Investigations into the photophysical properties of derivatives of methyl 2-hydroxy-5-(hydroxymethyl)benzoate reveal its potential in enhancing the quantum yield of deep blue luminescence. Such characteristics are valuable in the development of new luminescent materials for applications in optical devices and sensors (Kim et al., 2021).
Corrosion Inhibition
Theoretical and experimental studies have demonstrated the efficacy of this compound derivatives in inhibiting the corrosion of mild steel in acidic environments. This application is significant in the field of materials science, particularly for protecting infrastructure and machinery in industrial settings (Arrousse et al., 2021).
High-Performance Polymer Synthesis
The compound has been utilized in the synthesis of novel high-performance polymers, specifically in the preparation of AB-type monomers modified by orderly hydroxy groups. This research contributes to the development of advanced materials with potential applications in aerospace, automotive, and electronic industries (Qinglon, 2014).
Mushroom Tyrosinase Inhibitors
This compound derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. This research has implications for the development of treatments for hyperpigmentation disorders and the cosmetic industry (Wang et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements H302, H315, H319, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
methyl 2-hydroxy-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQENCUBOZXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)






